molecular formula C19H21ClN2O2 B11809734 Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11809734
M. Wt: 344.8 g/mol
InChI Key: YVVPYVYIYXNZHC-UHFFFAOYSA-N
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Description

Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H21ClN2O2. It is a heterocyclic building block used in various research and industrial applications. This compound is known for its unique structure, which includes a piperidine ring, a pyridine ring, and a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the condensation of 6-chloro-2-methylpyridine with piperidine-1-carboxylic acid, followed by esterification with benzyl alcohol. The reaction conditions often include the use of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like boron trifluoride (BF3) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, pyridines, and benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl-piperidine group is known to inhibit cholinesterase receptors, which play a crucial role in neurotransmission. The compound binds to the catalytic site of the enzyme, interacting with key amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a pyridine ring, and a benzyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H21ClN2O2/c1-14-16(10-11-18(20)21-14)17-9-5-6-12-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3

InChI Key

YVVPYVYIYXNZHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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